molecular formula C14H13N3O3S B2872005 N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide CAS No. 801224-59-9

N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

Cat. No.: B2872005
CAS No.: 801224-59-9
M. Wt: 303.34
InChI Key: RZXQRXFWENSVAU-UHFFFAOYSA-N
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Description

N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide is a sulfonamide compound with the molecular formula C14H13N3O3S and a molecular weight of 303.34 g/mol. This compound is known for its applications in medicinal chemistry, particularly in the treatment of gout and hyperuricemia.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide typically involves the reaction of benzimidazole derivatives with sulfonamide groups under specific conditions. One common method includes the use of benzyl chloride and 2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects in treating gout and hyperuricemia.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide involves its interaction with specific molecular targets. In the treatment of gout, the compound inhibits the enzyme xanthine oxidase, which is involved in the production of uric acid. By reducing uric acid levels, it helps alleviate the symptoms of gout and hyperuricemia.

Comparison with Similar Compounds

Similar Compounds

    Benzbromarone: Another sulfonamide drug used in the treatment of gout.

    Allopurinol: A xanthine oxidase inhibitor used to lower uric acid levels.

    Febuxostat: A non-purine xanthine oxidase inhibitor with similar applications.

Uniqueness

N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide is unique due to its specific chemical structure, which allows it to effectively inhibit xanthine oxidase. Its benzyl group and sulfonamide moiety contribute to its distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c18-14-16-12-7-6-11(8-13(12)17-14)21(19,20)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXQRXFWENSVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333000
Record name N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

801224-59-9
Record name N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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